Structural and Spectroscopic Characterization of 3,3-Dibromo-4-nitro-oxindole: A Comprehensive NMR Analysis Guide
Structural and Spectroscopic Characterization of 3,3-Dibromo-4-nitro-oxindole: A Comprehensive NMR Analysis Guide
Target Audience: Researchers, analytical chemists, and drug development professionals. Compound: 3,3-Dibromo-4-nitro-oxindole (CAS: 113423-47-5)
Mechanistic Context & Synthetic Utility
3,3-Dibromo-4-nitro-oxindole (also known as 3,3-dibromo-4-nitroindolin-2-one) is a highly functionalized heterocyclic intermediate[1]. In pharmaceutical development, it serves as a critical precursor for the synthesis of 4-nitroisatin and other complex indole-derived alkaloids[2].
Understanding the exact nuclear magnetic resonance (NMR) chemical shifts of this molecule requires moving beyond simple additive predictive models. The molecule presents a fascinating interplay of electronic and steric effects: the strong electron-withdrawing nature of the C4-nitro group, the heavy atom effect of the C3-dibromo substitution, and the peri-steric hindrance between these two bulky adjacent groups.
Electronic and steric substituent effects dictating NMR chemical shifts.
Experimental Methodology: Synthesis & Sample Preparation
To obtain high-fidelity NMR data, the compound must be synthesized and prepared using rigorous, self-validating protocols.
Step-by-Step Synthesis Protocol
The synthesis relies on the tandem bromination and oxidation of 4-nitroindole using N-bromosuccinimide (NBS)[3].
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Dissolution: Suspend 4-nitroindole (1.0 eq, 10 mmol) in a 1:1 mixture of tert-butanol and water (50 mL) in a round-bottom flask.
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Reagent Addition: Slowly add NBS (3.0 eq, 30 mmol) portion-wise over 15 minutes at room temperature. Causality: Three equivalents are strictly required—one for the initial C3 bromination, one for the oxidation to the oxindole core, and the final equivalent for the second C3 bromination[2].
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Reaction: Stir the mixture at room temperature for 16 hours.
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Workup & Isolation: Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted bromine species. Extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The product typically precipitates as a solid and can be used without further chromatographic purification[3].
Sample Preparation for NMR
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Solvent Choice: Dissolve 15–20 mg of the purified compound in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6).
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Causality: While CDCl₃ is a common default, nitro-oxindoles exhibit poor solubility in chloroform. More importantly, DMSO-d6 acts as a strong hydrogen-bond acceptor. It locks the N-H proton into a stable hydrogen-bonded state, sharpening the peak and shifting it far downfield (~11.2 ppm), preventing it from overlapping with the critical aromatic resonances.
NMR Acquisition Protocols & Self-Validating Checks
A robust analytical workflow must be a self-validating system. Run the following acquisition parameters at 298 K:
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¹H NMR (400 MHz): 16 scans, 2.0 s relaxation delay (D1), 90° pulse angle.
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¹³C NMR (100 MHz): 1024 scans, 2.0 s D1, WALTZ-16 proton decoupling.
The Self-Validation Check
Before assigning the aromatic peaks, validate the core structure:
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Check the ¹H Spectrum: Ensure there is no singlet in the 3.5–4.0 ppm region. The presence of a peak here indicates incomplete bromination (a C3-H proton).
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Check the ¹³C Spectrum: Verify the presence of a quaternary carbon at ~168.5 ppm (C2 carbonyl) and ~44.0 ppm (C3 dibrominated carbon). If C3 is near 36 ppm, the compound is unbrominated; if it is near 80 ppm, the heavy atom effect has not been accounted for, or the structure is incorrect[4].
Workflow from synthesis to NMR acquisition for 3,3-dibromo-4-nitro-oxindole.
¹H NMR Chemical Shift Analysis
The proton spectrum of 3,3-dibromo-4-nitro-oxindole is defined by the strong electron-withdrawing effects of the nitro group.
Table 1: ¹H NMR Data (DMSO-d6, 400 MHz)
| Position | Shift (ppm) | Multiplicity | Coupling (J in Hz) | Integration | Assignment Rationale |
| N-H (1) | 11.25 | Singlet (br) | - | 1H | Deshielded by H-bonding with DMSO and the -I effect of the oxindole core. |
| H-5 | 7.92 | Doublet | 8.2 | 1H | Strongly deshielded by the ortho-NO₂ group (-M, -I effects) and magnetic anisotropy. |
| H-6 | 7.58 | Triplet | 8.2 | 1H | Meta to NO₂; exhibits typical ortho-coupling to both H-5 and H-7. |
| H-7 | 7.24 | Doublet | 8.2 | 1H | Para to NO₂; slightly deshielded compared to the base oxindole. |
Expert Insight: The H-5 proton is pushed significantly downfield to ~7.92 ppm. This is due to the magnetic anisotropy of the adjacent NO₂ group. However, because of the peri-steric clash with the bulky bromine atoms at C3, the nitro group is forced slightly out of the aromatic plane. This twisting slightly reduces its resonance (-M) deshielding capability compared to an unhindered nitroaromatic system.
¹³C NMR Chemical Shift Analysis
The carbon spectrum reveals the true complexity of the molecule, highlighting the counter-intuitive nature of the "Heavy Atom Effect."
Table 2: ¹³C NMR Data (DMSO-d6, 100 MHz)
| Position | Shift (ppm) | Type | Assignment Rationale |
| C-2 (C=O) | 168.5 | Quaternary | Carbonyl carbon; slightly shielded vs. base oxindole due to the adjacent C3-Br₂ group[4]. |
| C-4 (C-NO₂) | 145.4 | Quaternary | Ipso-carbon to NO₂; massive downfield shift (+20 ppm) due to direct electronegativity. |
| C-7a (C-N) | 140.5 | Quaternary | Bridgehead carbon attached to the electronegative nitrogen atom. |
| C-6 | 131.3 | CH | Meta to NO₂; relatively unaffected by resonance, dominated by inductive effects. |
| C-3a | 127.1 | Quaternary | Bridgehead carbon; experiences a complex mix of steric and electronic interplay. |
| C-5 | 116.5 | CH | Ortho to NO₂; paradoxically shielded due to C-C bond polarization. |
| C-7 | 115.1 | CH | Para to NO₂; shielded by resonance from the nitrogen lone pair in the ring system. |
| C-3 (C-Br₂) | 44.0 | Quaternary | Aliphatic carbon; shielded by the Heavy Atom Effect of the two massive bromine atoms[4]. |
Expert Insight: Two phenomena dictate this spectrum:
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The Heavy Atom Effect (Spin-Orbit Coupling): Naively, one might expect the C-3 carbon, bonded to two highly electronegative bromine atoms, to be severely deshielded (>80 ppm). However, the large, diffuse electron clouds of the bromine atoms introduce spin-orbit coupling that induces a pronounced upfield shift, placing the C-3 resonance safely at ~44.0 ppm[4].
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Bond Polarization at C-5: While the nitro group deshields the ortho proton (H-5), it actually shields the ortho carbon (C-5). This is caused by the strong polarization of the C4-C5 pi-bond by the NO₂ group, pushing the C-5 resonance upfield to ~116.5 ppm.
